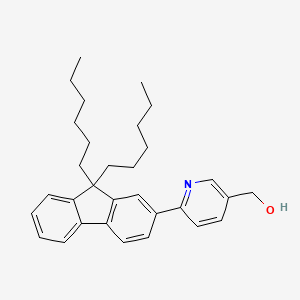

(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol

Description

(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol is a pyridine derivative featuring a methanol group at the 3-position and a 9,9-dihexylfluorenyl substituent at the 6-position of the pyridine ring. This structure is notable for combining the aromaticity and electron-rich nature of fluorenes with the hydrogen-bonding capability of the methanol group, making it a candidate for applications in materials science or medicinal chemistry .

Properties

CAS No. |

921754-95-2 |

|---|---|

Molecular Formula |

C31H39NO |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

[6-(9,9-dihexylfluoren-2-yl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C31H39NO/c1-3-5-7-11-19-31(20-12-8-6-4-2)28-14-10-9-13-26(28)27-17-16-25(21-29(27)31)30-18-15-24(23-33)22-32-30/h9-10,13-18,21-22,33H,3-8,11-12,19-20,23H2,1-2H3 |

InChI Key |

LBIOTSYQAVFMNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=C(C=C4)CO)CCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol typically involves:

- Preparation of the 9,9-dihexylfluorene core.

- Functionalization at the 2-position of fluorene to introduce a pyridin-3-yl substituent.

- Introduction of a hydroxymethyl (-CH2OH) group on the pyridinyl ring.

This sequence requires precise control of organometallic coupling reactions, reduction steps, and purification.

Preparation of 9,9-Dihexylfluorene Core

The 9,9-dihexyl substitution on the fluorene nucleus is achieved by alkylation of fluorene at the 9-position. This step is crucial to impart solubility and steric properties.

- Alkylation : Fluorene is reacted with hexyl halides (e.g., hexyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). This yields 9,9-dihexylfluorene.

Functionalization at the 2-Position of Fluorene

The 2-position of the fluorene ring is typically activated for cross-coupling to introduce the pyridin-3-yl group.

Bromination : 9,9-Dihexylfluorene is brominated selectively at the 2-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Suzuki or Stille Coupling : The 2-bromo-9,9-dihexylfluorene intermediate undergoes palladium-catalyzed cross-coupling with a suitable pyridin-3-yl boronic acid or pyridin-3-yl stannane derivative. Conditions typically include Pd(PPh3)4 as catalyst, K2CO3 as base, and solvents such as toluene/ethanol mixtures under reflux or inert atmosphere.

This step yields 6-(9,9-dihexyl-9H-fluoren-2-yl)pyridine.

Introduction of the Hydroxymethyl Group on Pyridine Ring

The hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring is introduced by reduction of an aldehyde or by direct hydroxymethylation.

Hydroxymethylation via Reduction : The pyridin-3-yl moiety can be first converted to the corresponding aldehyde (pyridine-3-carboxaldehyde derivative). This aldehyde is then reduced to the hydroxymethyl group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol at low temperatures (0-5 °C).

Alternative Hydroxymethylation : Formaldehyde or paraformaldehyde can be reacted with the pyridine ring under basic conditions to introduce the hydroxymethyl group, followed by reduction if necessary.

Purification and Work-Up

After each synthetic step, the reaction mixtures are typically subjected to:

Extraction : Organic solvents such as dichloromethane (DCM) or ethyl acetate are used to extract the product from aqueous phases.

Washing : The organic layers are washed with brine or saturated sodium chloride solution to remove impurities.

Drying : Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) is used to dry the organic phase.

Concentration : Rotary evaporation removes solvents.

Chromatography : Column chromatography on silica gel or alumina using hexane, dichloromethane, or mixtures thereof as eluents purifies the target compound.

Representative Data Table for Reaction Conditions

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of fluorene | Hexyl bromide, NaH or KOtBu | THF | 0 °C to RT | 4-6 hours | 85-90 | Anhydrous conditions required |

| Bromination at 2-position | NBS | CCl4 or CH2Cl2 | 0-25 °C | 2-3 hours | 80-85 | Controlled addition to avoid polybromination |

| Suzuki coupling | Pyridin-3-yl boronic acid, Pd(PPh3)4, K2CO3 | Toluene/ethanol (3:1) | Reflux (~80-100 °C) | 12-24 hours | 60-75 | Inert atmosphere (N2) |

| Reduction to hydroxymethyl | NaBH4 | Methanol | 0-5 °C | 1-2 hours | 70-80 | Slow addition of reducing agent |

| Purification | Column chromatography | Hexane/DCM mixtures | RT | - | - | Silica gel or alumina |

Detailed Research Findings

A patent (CN103351280A) describes the preparation of 9-fluorenemethanol derivatives via reaction of fluorene with sodium ethoxide and ethyl formate in tetrahydrofuran, followed by reduction with sodium borohydride in methanol. This method emphasizes improved purity and yield with stable reaction conditions and cost reduction.

Academic research (National Chiao Tung University repository) details the synthesis of fluorenyl derivatives functionalized with pyridine groups through palladium-catalyzed cross-coupling reactions, followed by purification using alumina chromatography and characterization by ^1H NMR, confirming the structure of fluorenyl-pyridinyl compounds with hydroxymethyl substituents.

A patent (WO2016193215A1) describes processes for synthesis of hydroxymethylated fluorenes, involving hydroxymethylation reactions under controlled conditions, work-up procedures including extraction, drying, and concentration, and purification steps that yield high-purity hydroxymethylfluorene derivatives.

Chemical Reactions Analysis

Reactivity:: “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” can undergo various chemical reactions, including:

Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction can yield the corresponding alcohol or amine.

Substitution: The pyridine ring can undergo substitution reactions.

Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.

Major Products:: The major products depend on the specific reaction conditions. For example:

- Oxidation: Aldehydes or carboxylic acids.

- Reduction: Alcohols or amines.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol is in the field of organic light-emitting diodes (OLEDs). The compound serves as an efficient emitter material due to its ability to facilitate electron and hole transport, which is crucial for the performance of OLED devices. Studies have shown that incorporating this compound into OLED architectures enhances the device's efficiency and color purity, making it suitable for display technologies .

Organic Photovoltaics (OPVs)

In organic photovoltaics, this compound can be utilized as a donor or acceptor material in bulk heterojunction solar cells. Its favorable energy levels contribute to improved light absorption and charge separation, leading to enhanced power conversion efficiencies. Research indicates that devices incorporating this compound exhibit better stability and performance compared to traditional materials .

Pharmaceuticals

Drug Development

The compound's structural characteristics suggest potential applications in drug development, particularly as a scaffold for synthesizing novel pharmacophores. Its ability to interact with biological targets can be explored for developing therapeutic agents against various diseases. Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties, although further research is needed to elucidate the mechanisms involved .

Topical Formulations

In dermatology, this compound can be investigated for use in topical formulations aimed at enhancing skin penetration of active ingredients. Its chemical properties suggest it may facilitate better bioavailability of drugs applied to the skin, thus improving therapeutic outcomes in dermatological treatments .

Material Science

Polymer Composites

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. Research indicates that such composites exhibit improved thermal stability and mechanical strength, making them suitable for applications in packaging and construction materials .

Sensors

This compound can also be explored in sensor technologies due to its electronic properties. Its ability to undergo charge transfer processes makes it a candidate for developing sensitive chemical sensors that can detect specific analytes in environmental monitoring or biomedical applications .

Mechanism of Action

The exact mechanism by which “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Variations on Pyridin-3-yl Methanol Scaffold

The pyridin-3-yl methanol core is a common scaffold in synthetic chemistry. Below is a comparison of substituents at the 6-position of pyridine and their implications:

Key Observations :

- Lipophilicity: The dihexylfluorenyl substituent in the target compound significantly increases molecular weight (481.71 g/mol vs. 180–263 g/mol for others) and logP, suggesting superior membrane permeability but poorer aqueous solubility compared to smaller substituents like diethylamino or pyrazolyl .

- Electronic Effects: Electron-donating groups (e.g., diethylamino) enhance basicity, while electron-withdrawing groups (e.g., trifluoroethoxy) stabilize negative charges, affecting reactivity in cross-coupling reactions .

Fluorene-Based Analogues

Fluorene derivatives are widely studied for their optoelectronic properties. A comparison with related fluorene-containing compounds:

Key Observations :

- Substituent Impact: Dihexyl chains in the target compound improve solubility in non-polar solvents compared to phenyl or unsubstituted fluorenes, critical for solution-processed materials .

- Optical Properties : Pyrenyl-perylene derivatives (e.g., ) exhibit red-shifted emission vs. the target compound’s likely blue-green fluorescence due to the smaller conjugated system.

Biological Activity

The compound (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

- Chemical Formula : C31H39NO

- CAS Number : 15945904

- Molecular Weight : 469.65 g/mol

The structure features a pyridine ring substituted with a fluorenyl group, which is known for its photophysical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 9,9-dihexylfluorene with pyridine derivatives under specific conditions to yield the desired product. The synthetic pathway may include steps such as nucleophilic substitution and reduction processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

-

Cell Lines Tested :

- A549 (human lung carcinoma)

- MCF-7 (human breast carcinoma)

-

Results :

- Compounds demonstrated IC50 values comparable to standard chemotherapeutics like 5-fluorouracil.

- Some derivatives showed enhanced activity against multidrug-resistant strains.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:

-

Microorganisms Tested :

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

- Fungi (e.g., Candida albicans)

-

Findings :

- The compound exhibited zones of inhibition ranging from 8 mm to 12 mm against tested strains, indicating moderate antimicrobial efficacy.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11 | |

| Escherichia coli | 10 | |

| Candida albicans | 8 |

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets such as enzymes and receptors associated with cancer proliferation and microbial resistance. Molecular docking studies suggest that it may bind effectively to the active sites of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Case Studies

Several case studies have documented the effectiveness of similar fluorenes in preclinical settings:

- Case Study 1 : A study on fluorene derivatives showed promising results in inhibiting tumor growth in xenograft models.

- Case Study 2 : Antimicrobial assays demonstrated that certain derivatives significantly reduced bacterial load in infected mice models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.